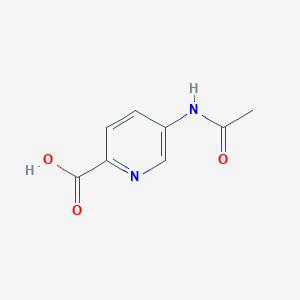

5-Acetamidopyridine-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-acetamidopyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c1-5(11)10-6-2-3-7(8(12)13)9-4-6/h2-4H,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPZGIHCOKAJSHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CN=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70415046 | |

| Record name | 5-acetamidopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86873-62-3 | |

| Record name | 5-acetamidopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-acetamidopyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Acetamidopyridine-2-carboxylic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 5-Acetamidopyridine-2-carboxylic Acid

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its substituted pyridine scaffold, featuring both a hydrogen-bond donating acetamido group and a hydrogen-bond accepting carboxylic acid, makes it an attractive intermediate for the synthesis of complex molecular architectures, including pharmaceutical agents and functional coordination polymers.[1] This guide provides a detailed examination of the primary synthetic pathways to this compound, offering field-proven insights into experimental design, mechanistic rationale, and practical execution for researchers in drug development and chemical synthesis.

Primary Synthesis Pathway: A Two-Step Approach from 5-Amino-2-Picoline

The most common and strategically sound approach for synthesizing this compound begins with the readily available starting material, 5-amino-2-picoline (also known as 2-methyl-5-aminopyridine).[2] The strategy involves two sequential transformations: (1) protection of the nucleophilic amino group via acetylation, followed by (2) oxidation of the methyl group to the target carboxylic acid.

Pathway Overview Diagram

Sources

An In-depth Technical Guide to 5-Acetamidopyridine-2-carboxylic Acid: Structure, Synthesis, and Therapeutic Potential

This guide provides a comprehensive technical overview of 5-Acetamidopyridine-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. By synthesizing established chemical principles with practical, field-proven insights, this document serves as a valuable resource for researchers, scientists, and professionals in drug development. We will delve into its molecular architecture, propose a robust synthetic pathway, and explore its potential as a pharmacologically active agent.

Molecular Structure and Physicochemical Properties

This compound, with the molecular formula C8H8N2O3, possesses a pyridine ring core, substituted with a carboxylic acid group at the 2-position and an acetamido group at the 5-position. This substitution pattern imparts a unique electronic and steric arrangement that is crucial for its chemical reactivity and biological interactions.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C8H8N2O3 | |

| Molecular Weight | 180.16 g/mol | |

| SMILES | CC(=O)NC1=CC=C(N=C1)C(=O)O | |

| InChI Key | WPZGIHCOKAJSHJ-UHFFFAOYSA-N |

The presence of both a hydrogen bond donor (the amide N-H) and acceptor (the amide and carboxylic acid carbonyl oxygens, and the pyridine nitrogen), along with the acidic proton of the carboxylic acid, suggests that this molecule can participate in a variety of intermolecular interactions. These are critical for its crystal packing and for its binding to biological targets.[1]

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the amide proton, and the methyl protons of the acetamido group. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Justification |

| Carboxylic acid (-COOH) | 10.0 - 13.0 | broad singlet | Deshielded acidic proton. |

| Amide (-NH) | 8.0 - 9.0 | singlet | Deshielded proton on nitrogen adjacent to a carbonyl group. |

| Pyridine H-3 | 7.8 - 8.2 | doublet | Aromatic proton ortho to the carboxylic acid group. |

| Pyridine H-4 | 8.2 - 8.6 | doublet of doublets | Aromatic proton coupled to H-3 and H-6. |

| Pyridine H-6 | 8.6 - 9.0 | doublet | Aromatic proton ortho to the pyridine nitrogen and meta to the acetamido group. |

| Acetyl (-CH₃) | 2.0 - 2.5 | singlet | Methyl protons adjacent to a carbonyl group. |

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will be characterized by signals for the two carbonyl carbons (carboxylic acid and amide), the aromatic carbons of the pyridine ring, and the methyl carbon.

| Carbon | Predicted Chemical Shift (δ, ppm) | Justification |

| Carboxylic acid (-COOH) | 165 - 175 | Carbonyl carbon of a carboxylic acid. |

| Amide (-C=O) | 168 - 172 | Carbonyl carbon of an amide. |

| Pyridine C-2 | 148 - 152 | Carbon attached to the carboxylic acid group and the pyridine nitrogen. |

| Pyridine C-3 | 120 - 125 | Aromatic carbon. |

| Pyridine C-4 | 138 - 142 | Aromatic carbon. |

| Pyridine C-5 | 130 - 135 | Carbon attached to the acetamido group. |

| Pyridine C-6 | 145 - 150 | Aromatic carbon adjacent to the pyridine nitrogen. |

| Acetyl (-CH₃) | 20 - 25 | Methyl carbon of the acetamido group. |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid and amide functional groups.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |

| O-H (Carboxylic acid) | 2500 - 3300 | Broad, strong stretching vibration due to hydrogen bonding.[3] |

| N-H (Amide) | 3100 - 3500 | Moderate stretching vibration.[6] |

| C-H (Aromatic) | 3000 - 3100 | Stretching vibrations of the pyridine ring protons.[3] |

| C-H (Aliphatic) | 2850 - 3000 | Stretching vibrations of the methyl group.[2] |

| C=O (Carboxylic acid) | 1700 - 1725 | Strong carbonyl stretching, potentially broadened by hydrogen bonding. |

| C=O (Amide I band) | 1650 - 1680 | Strong carbonyl stretching of the amide.[7] |

| C=C, C=N (Aromatic) | 1400 - 1600 | Stretching vibrations of the pyridine ring.[8] |

| C-O (Carboxylic acid) | 1210 - 1320 | Stretching vibration. |

| N-H (Amide II band) | 1510 - 1550 | Bending vibration. |

Mass Spectrometry (Predicted)

In mass spectrometry, the molecular ion peak (M+) would be expected at m/z 180. Key fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and the acetamido group (-NHCOCH₃, 58 Da), or cleavage to form an acylium ion.[9]

Proposed Synthesis Protocol

A robust and efficient synthesis of this compound can be achieved through the acetylation of its precursor, 5-Aminopyridine-2-carboxylic acid. The following protocol is designed to be self-validating, with clear steps for reaction, workup, and purification.

Materials and Reagents

-

5-Aminopyridine-2-carboxylic acid

-

Acetic anhydride

-

Pyridine (anhydrous)

-

Hydrochloric acid (concentrated and dilute)

-

Ethanol

-

Deionized water

-

Standard laboratory glassware and equipment

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-Aminopyridine-2-carboxylic acid in a minimal amount of anhydrous pyridine. The pyridine acts as both a solvent and a catalyst, activating the acetic anhydride and scavenging the acetic acid byproduct.

-

Acetylation: Cool the solution in an ice bath and add acetic anhydride dropwise with continuous stirring. The use of an ice bath helps to control the exothermic reaction.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Precipitation: Carefully pour the reaction mixture into ice-cold water to quench the excess acetic anhydride. Acidify the aqueous solution with dilute hydrochloric acid to a pH of approximately 3-4. This will protonate the carboxylic acid and cause the product to precipitate out of the solution.

-

Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water to remove any residual pyridine hydrochloride and acetic acid.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain pure this compound.

-

Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity, and determine its melting point.

Potential Biological and Pharmacological Significance

Pyridine carboxylic acid derivatives are a well-established class of compounds with a broad spectrum of biological activities, including roles as enzyme inhibitors and anticancer agents.[10][11][12][13][14][15][16][17][18] The structural features of this compound make it a compelling candidate for investigation in several therapeutic areas.

Rationale for Potential Activity

-

Enzyme Inhibition: The pyridine nitrogen and the carbonyl groups can act as coordination sites for metal ions within the active sites of metalloenzymes.[12] The carboxylic acid can mimic the substrate of certain enzymes, leading to competitive inhibition.

-

Anticancer Potential: The planar pyridine ring can intercalate with DNA, and the functional groups can form hydrogen bonds with proteins involved in cell proliferation and survival.[19] The precursor, 5-Aminopyridine-2-carboxylic acid, has been used to construct coordination polymers with demonstrated anticancer properties.[19]

-

Drug-like Properties: The molecule possesses a balance of hydrophilic (carboxylic acid, amide) and lipophilic (pyridine ring, methyl group) features, which is often favorable for oral bioavailability.

Future Research Directions

Given the lack of specific biological data for this compound, several avenues of research are warranted:

-

In vitro Screening: The compound should be screened against a panel of cancer cell lines to assess its cytotoxic and anti-proliferative effects.

-

Enzyme Inhibition Assays: A targeted approach would involve testing its inhibitory activity against specific enzymes, such as histone deacetylases (HDACs) or kinases, where pyridine-based scaffolds have shown promise.

-

Mechanism of Action Studies: Should biological activity be confirmed, further studies to elucidate the specific molecular targets and pathways affected would be crucial.

Conclusion

This compound is a molecule with significant potential in the field of medicinal chemistry. While a full experimental characterization is yet to be published, this guide provides a comprehensive theoretical and practical framework for its study. The proposed synthetic protocol offers a clear path to obtaining this compound for further investigation. Based on the established activities of related structures, this compound represents a promising scaffold for the development of novel therapeutic agents.

References

- IR handout.pdf. (n.d.).

- Table of Characteristic IR Absorptions. (n.d.).

- Infrared (IR) Spectroscopy. (n.d.).

-

PubChem. (n.d.). 5-Acetylpyridine-2-carboxylic acid. Retrieved January 17, 2026, from [Link]

-

Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes. (n.d.). Retrieved January 17, 2026, from [Link]

- Chemical shifts. (n.d.).

-

Biologically active pyridine carboxylic acid derived enzyme inhibitors.... (n.d.). Retrieved January 17, 2026, from [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025, May 20). Retrieved January 17, 2026, from [Link]

-

5-Aminopyridine-2-carboxylic acid as appropriate ligand for constructing coordination polymers with luminescence, slow magnetic relaxation and anti-cancer properties. (2020, June). Retrieved January 17, 2026, from [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025, May 20). Retrieved January 17, 2026, from [Link]

-

Multicomponent Crystalline Solid Forms of Pyridinecarboxamides and DL-2-Hydroxy-2-phenylacetic Acid. (n.d.). Retrieved January 17, 2026, from [Link]

-

Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022, August 6). Retrieved January 17, 2026, from [Link]

-

Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (n.d.). Retrieved January 17, 2026, from [Link]

-

Bawa, R. A. (2012, April 25). Synthesis of Some Aminopicolinic Acids. Retrieved January 17, 2026, from [Link]

-

Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. (n.d.). Retrieved January 17, 2026, from [Link]

-

Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. (n.d.). Retrieved January 17, 2026, from [Link]

- IR Absorption Table. (n.d.).

-

Pyridine-2-carboxylic Acid. X-Ray Crystal Structures of and trans -. (n.d.). Retrieved January 17, 2026, from [Link]

- Table of Characteristic Proton NMR Shifts. (n.d.).

-

PubChem. (n.d.). 5-(2-Carboxy-vinyl)-pyridine-2-carboxylic acid. Retrieved January 17, 2026, from [Link]

-

Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022, August 6). Retrieved January 17, 2026, from [Link]

-

Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. (n.d.). Retrieved January 17, 2026, from [Link]

-

(PDF) Crystal structures of N′-aminopyridine-2-carboximidamide and N′-{[1-(pyridin-2-yl)ethylidene]amino}pyridine-2-carboximidamide. (n.d.). Retrieved January 17, 2026, from [Link]

-

Synthesis, Characterization and Anticancer Activities of Zn2+, Ni2+, Co2+, and Cu2+ Complexes of 4-Benzopyranone-2-carboxylic Acid. (n.d.). Retrieved January 17, 2026, from [Link]

-

21.10: Spectroscopy of Carboxylic Acid Derivatives. (2022, September 24). Retrieved January 17, 2026, from [Link]

- WO2021076681A1 - Process for synthesis of picolinamides. (n.d.).

-

NIST. (n.d.). 2-Pyridinecarboxylic acid. Retrieved January 17, 2026, from [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Retrieved January 17, 2026, from [Link]

- Research Article - Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids. (2023, October 9).

-

Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. (n.d.). Retrieved January 17, 2026, from [Link]

-

Novel Tl(III) complexes containing pyridine-2,6-dicarboxylate derivatives with selective anticancer activity through inducing mitochondria-mediated apoptosis in A375 cells. (2021, August 3). Retrieved January 17, 2026, from [Link]

-

Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry. (n.d.). Retrieved January 17, 2026, from [Link]

-

NMR Chemical Shift Values Table. (n.d.). Retrieved January 17, 2026, from [Link]

-

Azanediyldiethanaminium pyridine-2,5-dicarboxylate. (n.d.). Retrieved January 17, 2026, from [Link]

-

TX 5 K 26 QP 3 Gyllm 8 SZ 7 RCZ 0 MDD 7 SKCWW 0 XSJ 2 NP 0 PD 0 HBVH 5 CK 9 Ysf 8 P 5 y 57 Z Aht | PDF | Acetic Acid. (n.d.). Retrieved January 17, 2026, from [Link]

- Acta Chim. Slov. 2000, 47, 187−203. 187 SYNTHESIS OF NEW 5-N-PYRAZOLYL AMINO ACIDS, PYRAZOLOPYRIMIDINES AND PYRAZOLOPYRIDINES. (n.d.).

-

12.11: Spectroscopy of Carboxylic Acid Derivatives. (2023, August 9). Retrieved January 17, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. www1.udel.edu [www1.udel.edu]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. IR Absorption Table [webspectra.chem.ucla.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis, Characterization and Anticancer Activities of Zn2+, Ni2+, Co2+, and Cu2+ Complexes of 4-Benzopyranone-2-carboxylic Acid [mdpi.com]

- 18. jcmimagescasereports.org [jcmimagescasereports.org]

- 19. 5-Aminopyridine-2-carboxylic acid as appropriate ligand for constructing coordination polymers with luminescence, slow magnetic relaxation and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Acetamidopyridine-2-carboxylic Acid (CAS: 21550-48-1)

A Core Heterocyclic Scaffold for Advanced Research and Drug Discovery

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 5-Acetamidopyridine-2-carboxylic acid (CAS: 21550-48-1), a key heterocyclic building block with significant potential in pharmaceutical and materials science research. This document delves into the compound's physicochemical properties, outlines plausible synthetic strategies, explores its established and potential applications in drug discovery, and provides essential safety and handling information. The guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging the unique structural and chemical attributes of this pyridine derivative.

Introduction: The Significance of Substituted Pyridine Carboxylic Acids

Pyridine carboxylic acid isomers and their derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous approved therapeutic agents for a wide range of diseases, including tuberculosis, cancer, diabetes, and neurodegenerative disorders.[1][2] The strategic placement of functional groups on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This compound, also known as 5-acetamidopicolinic acid, is a bifunctional molecule featuring both an acetamido group and a carboxylic acid on the pyridine core. This unique arrangement offers multiple points for chemical modification, making it a valuable intermediate in the synthesis of complex molecular architectures.[3] The presence of the acetamido group can influence the molecule's polarity, hydrogen bonding capabilities, and metabolic stability, while the carboxylic acid provides a handle for forming amides, esters, and other derivatives, or for acting as a metal-coordinating ligand.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical characteristics is paramount for its effective use in research and development.

General Properties

| Property | Value | Source |

| CAS Number | 21550-48-1 | [4] |

| Molecular Formula | C₈H₈N₂O₃ | [4][5] |

| Molecular Weight | 180.16 g/mol | [4][5] |

| Appearance | Off-white to yellow crystalline powder (typical) | [3] |

| Melting Point | 276-278 °C | [4] |

| Synonyms | 5-Acetamidopicolinic acid, 6-Acetamidonicotinic acid | [4] |

Predicted Spectroscopic Data

While experimentally obtained spectra are the gold standard for structural elucidation, predicted data can provide valuable guidance. The following are predicted mass spectrometry values for various adducts of this compound.

| Adduct | m/z |

| [M+H]⁺ | 181.06078 |

| [M+Na]⁺ | 203.04272 |

| [M-H]⁻ | 179.04622 |

| [M+NH₄]⁺ | 198.08732 |

| [M+K]⁺ | 219.01666 |

| Data sourced from PubChem.[5] |

Interpreting Spectroscopic Data:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring, the methyl protons of the acetamido group, and the amide proton. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift (δ > 10 ppm).

-

¹³C NMR: The carbon spectrum will feature distinct signals for the carbonyl carbons of the carboxylic acid and the amide, as well as for the carbons of the pyridine ring and the methyl group. The carbonyl carbons are expected to resonate in the δ 160-180 ppm region.[6]

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band typically in the 2500-3300 cm⁻¹ region), the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹), the C=O stretch of the amide (Amide I band, around 1650-1680 cm⁻¹), and the N-H bend of the amide (Amide II band, around 1550-1640 cm⁻¹).[3] The N-H stretch of the amide is also expected in the 3200-3400 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

In addition to the molecular ion peak, fragmentation patterns can provide structural information. A common fragmentation for carboxylic acids is the loss of the carboxyl group. For amides, cleavage of the C-N bond is also a possibility.

-

Synthesis Strategies and Methodologies

Proposed Synthetic Pathway from 2-Amino-5-methylpyridine

A logical and cost-effective approach would be to start from a readily available precursor like 2-amino-5-methylpyridine. This multi-step synthesis would involve protection of the amino group, oxidation of the methyl group, and subsequent deprotection.

Figure 1: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):

-

Acetylation of 2-Amino-5-methylpyridine:

-

Dissolve 2-amino-5-methylpyridine in a suitable solvent such as acetic acid or pyridine.

-

Slowly add acetic anhydride to the solution at room temperature.

-

Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

-

Pour the reaction mixture into ice water to precipitate the product, 5-acetamido-2-methylpyridine.

-

Filter, wash with water, and dry the solid.

-

-

Oxidation of 5-Acetamido-2-methylpyridine:

-

Suspend 5-acetamido-2-methylpyridine in an aqueous solution.

-

Heat the mixture to reflux and slowly add an oxidizing agent such as potassium permanganate (KMnO₄) in portions.

-

Continue refluxing until the purple color of the permanganate disappears.

-

Cool the reaction mixture and filter off the manganese dioxide byproduct.

-

Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol or water.

-

Causality Behind Experimental Choices:

-

The acetylation step is crucial to protect the amino group from oxidation in the subsequent step. The acetamido group is a more robust functionality under oxidative conditions compared to a primary amine.

-

Potassium permanganate is a strong and common oxidizing agent for converting alkyl side chains on aromatic rings to carboxylic acids. The reaction is typically performed in a basic or neutral aqueous solution.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in this compound suggest its potential utility in several areas of drug discovery. Pyridine carboxylic acids are known to act as enzyme inhibitors, and the acetamido group can participate in hydrogen bonding interactions within a protein's active site.

Potential as an Enzyme Inhibitor

Many enzyme inhibitors incorporate pyridine carboxylic acid moieties to chelate metal ions in the active site or to mimic the substrate's binding interactions.[1][2] For instance, 2,5-pyridinedicarboxylic acid has been identified as a highly selective inhibitor of D-dopachrome tautomerase (D-DT), a cytokine involved in inflammatory responses.[7] Given this precedent, this compound could be explored as an inhibitor for various metalloenzymes or enzymes that recognize carboxylate-containing substrates.

Figure 2: Potential binding mode of the topic compound in an enzyme active site.

Precursor for Bioactive Molecules

This compound is an ideal starting material for the synthesis of more complex molecules with potential therapeutic applications. The carboxylic acid can be readily converted to amides, esters, and other derivatives, allowing for the exploration of structure-activity relationships. For example, coordination polymers constructed from the related 5-aminopyridine-2-carboxylic acid have demonstrated anticancer properties.[8] This suggests that derivatives of this compound could also exhibit interesting biological activities.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: This compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[4]

-

Handling: Use only outdoors or in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[4]

-

Storage: Store in a well-ventilated place. Keep the container tightly closed.

Conclusion

This compound is a versatile heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Its unique combination of an acetamido group and a carboxylic acid on a pyridine scaffold provides multiple avenues for chemical modification and the development of novel molecules with desired biological activities. While further research is needed to fully elucidate its synthetic pathways and pharmacological profile, the information presented in this guide provides a solid foundation for researchers to explore the utility of this promising compound.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information for.... Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H8N2O3). Retrieved from [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025, May 20). PMC - PubMed Central. Retrieved from [Link]

-

5-Aminopyridine-2-carboxylic acid as appropriate ligand for constructing coordination polymers with luminescence, slow magnetic relaxation and anti-cancer properties. (2020, June). PubMed. Retrieved from [Link]

-

Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022, August 6). PMC - NIH. Retrieved from [Link]

-

FT-IR spectra of the pyridine-2,5-dicarboxylic acid (H2PDC) and Zr-UiO-66-PDC samples. (n.d.). ResearchGate. Retrieved from [Link]

-

Vertilecanins: new phenopicolinic acid analogues from Verticillium lecanii. (2001, February). PubMed. Retrieved from [Link]

-

Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. (n.d.). MDPI. Retrieved from [Link]

-

Tailored Functionalization of Natural Phenols to Improve Biological Activity. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis and Biological Activity, ADME and Molecular Docking Studies of Novel Ursolic Acid Derivatives as Potent Anticancer Agents. (2023, May 17). MDPI. Retrieved from [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025, May 20). PubMed. Retrieved from [Link]

-

Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. (2015, May 8). PubMed. Retrieved from [Link]

-

21.10: Spectroscopy of Carboxylic Acid Derivatives. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]

-

New suitable deprotonating matrices for the analysis of carboxylic acids and some acidic compounds by matrix-assisted laser desorption/ionization mass spectrometry in negative ion mode. (2021, January 15). PubMed. Retrieved from [Link]

-

12.11: Spectroscopy of Carboxylic Acid Derivatives. (2023, August 9). Chemistry LibreTexts. Retrieved from [Link]

-

8.10: Spectroscopy of Carboxylic Acid Derivatives. (2021, December 27). Chemistry LibreTexts. Retrieved from [Link]

-

Acetamide - the NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

-

5-Acetylpyridine-2-carboxylic acid | C8H7NO3 | CID 20437979. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. (n.d.). MDPI. Retrieved from [Link]

- Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. (n.d.). Google Patents.

-

5-(2-Carboxy-vinyl)-pyridine-2-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis of novel compounds containing morpholine and 5(4H)-oxazolone rings as potent tyrosinase inhibitors. (2015, November 1). PubMed. Retrieved from [Link]

- Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes. (n.d.). [No source name found].

-

2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase. (2023, March 2). PubMed. Retrieved from [Link]

- Process for the preparation of pyridoxine 5-oxo-2-pyrrolidone carboxylate. (n.d.). Google Patents.

-

Biological Activity of 5-aminolevulinic Acid and Its Methyl Ester After Storage Under Different Conditions. (2007, May 25). PubMed. Retrieved from [Link]

-

Exploring the potential application of pharmaceutical intermediates in drug synthesis-Hebei Zhuanglai Chemical Trading Co.,Ltd. (n.d.). [No source name found]. Retrieved from [Link]

-

Synthesis of Some Aminopicolinic Acids. (2012, April 25). IRL @ UMSL. Retrieved from [Link]

-

"Synthesis of Some Aminopicolinic Acids" by Alicia Beatty and Ramadan Bawa. (2012, April 25). [No source name found]. Retrieved from [Link]

-

Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. (2020, September 25). RSC Publishing. Retrieved from [Link]

-

One-pot synthesis of 5-[1-substituted 4-acetyl-5-methyl-1H-pyrrol-2-yl)]- 8- hydroxyquinolines using DABCO as green catalyst. (2018, December 13). ResearchGate. Retrieved from [Link]

-

One-pot synthesis of 5-[1-substituted 4-acetyl-5-methyl-1H-pyrrol-2-yl)]-8-hydroxyquinolines using DABCO as green catalyst. (2015, July 25). ResearchGate. Retrieved from [Link]

-

Synthesis of 5-[4,5-C-13(2)]- and 5-[1,5-C-13(2)]aminolevulinic acid. (2025, August 5). ResearchGate. Retrieved from [Link]

- BR8803454A - PROCESS FOR THE PREPARATION OF PYRIDINE-2,3-DICARBOXYLIC ACID COMPOUND. (n.d.). Google Patents.

-

Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis. (n.d.). MDPI. Retrieved from [Link]

Sources

- 1. 5-Aminopyridine-2-carboxylic Acid(24242-20-4) 1H NMR [m.chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. echemi.com [echemi.com]

- 4. Vertilecanins: new phenopicolinic acid analogues from Verticillium lecanii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C8H8N2O3) [pubchemlite.lcsb.uni.lu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 5-Acetamidopyridine-2-carboxylic acid

An In-depth Technical Guide to 5-Acetamidopyridine-2-carboxylic acid

Introduction

This compound, a substituted pyridine derivative, is a molecule of significant interest in the field of medicinal chemistry and drug development. As a bifunctional molecule, it incorporates both a carboxylic acid and an acetamido group on a pyridine scaffold. This unique combination of functional groups imparts specific physicochemical and reactive properties that make it a valuable building block for the synthesis of complex pharmaceutical agents. Understanding these core properties is paramount for its effective utilization in designing novel therapeutics. This guide provides a comprehensive overview of the physical and chemical characteristics of this compound, grounded in established scientific principles and experimental data.

Molecular Structure and Physicochemical Properties

The structural arrangement of this compound dictates its behavior in both biological and chemical systems. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group, combined with the electron-donating character of the acetamido group, creates a unique electronic profile that influences its acidity, reactivity, and intermolecular interactions.

Key Physicochemical Data

A summary of the core physicochemical properties is presented below. These values are critical for predicting the molecule's behavior in various experimental settings, from reaction conditions to formulation and analytical characterization.

| Property | Value | Source |

| CAS Number | 144151-22-0 (Note: some sources may list other CAS numbers for related isomers) | [1] |

| Molecular Formula | C₈H₈N₂O₃ | [1] |

| Molecular Weight | 180.16 g/mol | [1] |

| Appearance | White to off-white crystalline powder | General Supplier Data |

| Melting Point | 276-278 °C | [2] |

| Boiling Point (Predicted) | 484 °C at 760 mmHg | [2] |

| Density (Predicted) | 1.404 g/cm³ | [2] |

| pKa (Predicted) | ~3.0 (most acidic), ~4.0 (most basic) | General Predicted Data |

| XLogP3 | 0.811 | [2] |

Solubility Profile: The solubility of pyridine carboxylic acids can be complex due to their zwitterionic potential.[3] this compound is expected to have limited solubility in many common organic solvents at neutral pH. Its solubility is significantly enhanced in aqueous basic solutions (e.g., sodium bicarbonate, sodium hydroxide) due to the deprotonation of the carboxylic acid to form a more soluble carboxylate salt. Conversely, in strongly acidic solutions, protonation of the pyridine nitrogen can also increase aqueous solubility. For organic reactions, polar aprotic solvents like DMSO and DMF may be effective, potentially with gentle heating or the addition of a non-nucleophilic base to aid dissolution.[3]

Acidity and Basicity (pKa): The molecule possesses two key ionizable groups: the carboxylic acid and the pyridine nitrogen.

-

The carboxylic acid is expected to have a pKa around 3, making it a moderately strong organic acid. This acidity is influenced by the electron-withdrawing pyridine ring.

-

The pyridine nitrogen acts as a weak base. Its pKa is influenced by the positions of the other substituents.

These pKa values are critical in drug development as they govern the ionization state of the molecule at physiological pH (around 7.4). The ionization state, in turn, profoundly impacts properties such as solubility, membrane permeability, and binding interactions with biological targets.

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like DMSO-d₆, the expected ¹H NMR spectrum would show distinct signals for the aromatic protons on the pyridine ring, the methyl protons of the acetamido group, and the amide N-H proton. The carboxylic acid proton would likely appear as a broad singlet at a downfield chemical shift. The coupling patterns of the aromatic protons would be key to confirming the 5- and 2-substitution pattern.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show eight distinct carbon signals, including the carbonyl carbons of the carboxylic acid and the amide, the methyl carbon, and the five carbons of the pyridine ring.

-

IR (Infrared) Spectroscopy: The IR spectrum would be characterized by strong carbonyl stretching bands for the carboxylic acid (around 1700-1730 cm⁻¹) and the amide (around 1650-1680 cm⁻¹). A broad O-H stretch from the carboxylic acid dimer and an N-H stretch from the amide would also be prominent.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would readily show the molecular ion peak corresponding to its molecular weight (e.g., [M+H]⁺ at m/z 181.06 or [M-H]⁻ at m/z 179.05).

Chemical Reactivity and Synthesis

The reactivity of this compound is dominated by its two primary functional groups.

-

Carboxylic Acid Group: This group readily undergoes typical reactions such as esterification (with alcohols under acidic conditions), amide bond formation (with amines using coupling reagents like HATU or EDC), and reduction to an alcohol (using strong reducing agents like LiAlH₄).[4][5] The proximity of the pyridine nitrogen can sometimes influence these reactions.[4]

-

Acetamido Group: The amide bond is generally stable but can be hydrolyzed back to the corresponding 5-aminopyridine-2-carboxylic acid under strong acidic or basic conditions with heating.[6]

-

Pyridine Ring: The pyridine ring itself can participate in reactions, though the substituents modify its reactivity. The electron-withdrawing nature of the carboxylic acid group deactivates the ring towards electrophilic aromatic substitution.

A common synthetic route to related compounds involves the hydrolysis of an acetamido group. For instance, 6-aminopyridine-2-carboxylic acid can be synthesized by heating 6-acetamidopicolinic acid in aqueous sodium hydroxide.[6]

Workflow: Purity Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard and robust method for assessing the purity of synthesized this compound.[5] The workflow ensures that the material meets the stringent quality requirements for research and development.

Caption: General workflow for purity analysis of this compound by HPLC.

Experimental Protocol: Determination of Purity by Reverse-Phase HPLC

This protocol provides a self-validating system for determining the purity of a synthesized batch of this compound.

1. Objective: To quantify the purity of a sample of this compound by calculating the area percentage of the main peak relative to the total area of all peaks detected by UV absorbance.

2. Materials and Reagents:

-

This compound sample

-

HPLC-grade acetonitrile (ACN)

-

HPLC-grade water

-

Trifluoroacetic acid (TFA)

-

Volumetric flasks

-

Pipettes

-

0.45 µm syringe filters

-

HPLC vials

-

HPLC system with UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

3. Preparation of Mobile Phase:

-

Mobile Phase A: 0.1% TFA in Water. Add 1.0 mL of TFA to 1000 mL of HPLC-grade water. Mix thoroughly and degas.

-

Mobile Phase B: 0.1% TFA in Acetonitrile. Add 1.0 mL of TFA to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.

4. Preparation of Standard/Sample Solution:

-

Accurately weigh approximately 10 mg of the this compound sample.

-

Dissolve the sample in a 1:1 mixture of Mobile Phase A and B in a 10 mL volumetric flask to achieve a concentration of ~1 mg/mL. Sonicate briefly if necessary to ensure complete dissolution.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

5. HPLC Method Parameters:

-

Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

UV Detection: 254 nm

-

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |

6. System Suitability and Analysis:

-

Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.

-

Perform a blank injection (mobile phase mixture) to ensure the baseline is clean.

-

Inject the prepared sample solution.

-

Integrate all peaks in the resulting chromatogram with an area greater than 0.05% of the total area.

7. Calculation of Purity:

-

Calculate the purity using the area percent method:

-

Purity (%) = (Area of the main compound peak / Sum of all peak areas) x 100

-

8. Trustworthiness and Validation:

-

The causality for this experimental design is based on the principle that reverse-phase HPLC separates compounds based on their hydrophobicity.[7] The acidic mobile phase (TFA) ensures that the carboxylic acid is protonated, leading to sharp, well-defined peaks.

-

The gradient elution ensures that both the main compound and any potential impurities with different polarities are effectively eluted and detected.

-

This protocol is self-validating through the initial blank injection to check for system contamination and the clear integration parameters that define what constitutes an impurity peak.

Applications in Drug Development

This compound is a versatile intermediate. Its structural motifs are found in various biologically active agents. For example, related aminopyridine carboxylic acids are used as ligands to create coordination polymers with potential anti-cancer properties.[8] The ability to readily form amide bonds at the 2-position while retaining the substituted pyridine core makes it a valuable component for library synthesis in lead discovery campaigns.

Conclusion

This compound is a well-defined chemical entity with a distinct set of physical and chemical properties. Its utility as a synthetic building block is rooted in the predictable reactivity of its carboxylic acid and acetamido functional groups. A thorough understanding of its solubility, pKa, spectroscopic signature, and reactivity, as detailed in this guide, is essential for its successful application in the complex, multi-step syntheses that characterize modern drug discovery and development.

References

-

Patil, V. S., Todai, M. M., & Dhengale, A. R. (2021). Reactive Extraction of Pyridine-2-carboxylic Acid (Picolinic Acid) Using Nontoxic Extractant and Diluent Systems. Journal of Chemical & Engineering Data, 66(4), 1799–1807. [Link]

-

Dunn, G. E., & Lee, G. K. J. (1971). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 49(10), 1657-1664. [Link]

-

RSC Publishing. (2020). Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. RSC Advances. [Link]

-

ResearchGate. (n.d.). Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents, Part I. Retrieved from [Link]

-

Covethouse. (n.d.). This compound. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). 5-Acetylpyridine-2-carboxylic acid. Retrieved from [Link]

-

PubMed. (2020). 5-Aminopyridine-2-carboxylic acid as appropriate ligand for constructing coordination polymers with luminescence, slow magnetic relaxation and anti-cancer properties. Journal of Inorganic Biochemistry, 207, 111051. [Link]

-

PubChem. (n.d.). 5-(2-Carboxy-vinyl)-pyridine-2-carboxylic acid. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of pyridine-2-carboxylic acid. Retrieved from [Link]

-

Reddit. (2018). Solubility conundrum -- 2,2'-bipyridine-5,5'-dicarboxylic acid. Retrieved from [Link]

-

MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4859. [Link]

-

University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

-

PubChem. (n.d.). 2-Acetamidopyridine. Retrieved from [Link]

- Google Patents. (n.d.). WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents.

-

National Institutes of Health. (2023). Facile synthesis and eco-friendly analytical methods for concurrent estimation of selected pharmaceutical drugs in their solutions. Scientific Reports, 13(1), 17222. [Link]

-

National Institutes of Health. (2017). Quantitative analysis of amphiphilic N-alkyloxypyridinecarboximidamide by liquid chromatography–tandem mass spectrometry. Journal of aog-gynaecological & Obstetric Investigation, 82(4), 485-492. [Link]

-

ResearchGate. (n.d.). pKa values for carboxylic acids 17 a–c (22 °C) and 26 (25 °C). Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). pKa Data Compiled by R. Williams page-1. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Equilibrium pKa Table (DMSO Solvent and Reference). Retrieved from [Link]

Sources

- 1. One moment, please... [covethouse.eu]

- 2. echemi.com [echemi.com]

- 3. reddit.com [reddit.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 6-Aminopyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. 5-Aminopyridine-2-carboxylic acid as appropriate ligand for constructing coordination polymers with luminescence, slow magnetic relaxation and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 5-Acetamidopyridine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Solubility is a critical physicochemical property that dictates the developability of a potential therapeutic agent. Poor aqueous solubility can lead to low bioavailability, hindering a compound's progression through the drug discovery pipeline. This guide provides a comprehensive technical overview of 5-Acetamidopyridine-2-carboxylic acid, focusing on the theoretical and practical aspects of its solubility. While specific experimental solubility data for this compound is not extensively available in the public domain, this document furnishes researchers with the foundational knowledge and detailed protocols required to determine its solubility profile. We will delve into the key physicochemical parameters influencing solubility, outline gold-standard experimental methodologies, and provide a framework for data interpretation and application in a drug development context.

Introduction to this compound

This compound is a substituted pyridine derivative. The presence of a carboxylic acid group, an amide linkage, and the pyridine ring bestows upon it a unique combination of hydrogen bonding capabilities and potential for ionization, all of which are critical determinants of its solubility in various media. Understanding these characteristics is paramount for any formulation or drug delivery strategy.

Physicochemical Properties

A thorough understanding of a compound's intrinsic properties is the first step in predicting and interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C8H8N2O3 | |

| Molecular Weight | 180.16 g/mol | |

| Melting Point | 276-278 °C | |

| Calculated XLogP3 | 0.8 | |

| Hydrogen Bond Donors | 2 | PubChem |

| Hydrogen Bond Acceptors | 4 | PubChem |

| Topological Polar Surface Area (TPSA) | 79.3 Ų |

The positive XLogP3 value suggests a degree of lipophilicity, while the presence of multiple hydrogen bond donors and acceptors, along with a significant TPSA, indicates the potential for strong interactions with polar solvents like water. The high melting point suggests a stable crystal lattice, which would require significant energy to overcome during dissolution, potentially leading to lower solubility.

The Science of Solubility: Theoretical Framework

The solubility of a compound is governed by the interplay of its solid-state properties (crystal lattice energy) and its interaction with the solvent (solvation energy). For ionizable compounds like this compound, the pH of the medium plays a crucial role.

Impact of pH and pKa

The carboxylic acid and the pyridine nitrogen in this compound can ionize depending on the pH of the solution. The Henderson-Hasselbalch equation describes the relationship between pH, pKa, and the ratio of the ionized and un-ionized forms of a molecule. The formation of a salt upon ionization generally leads to a significant increase in aqueous solubility. The ΔpKa rule can be a useful predictor for the formation of a salt or a co-crystal when interacting with another ionizable molecule.[1]

Caption: Influence of pH on the ionization state and solubility of this compound.

Experimental Determination of Solubility

Accurate and reproducible solubility data is the cornerstone of pre-formulation and formulation development. Several robust methods are available, each with its own advantages and applications.

Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between thermodynamic and kinetic solubility.[2]

-

Thermodynamic Solubility is the equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure. The shake-flask method is the gold standard for its determination.[3]

-

Kinetic Solubility is often measured in early drug discovery as a higher-throughput alternative. It reflects the concentration of a compound before it precipitates from a solution prepared by diluting a stock solution (often in DMSO).[2][4]

Gold-Standard Protocol: Equilibrium Shake-Flask Method

This method directly measures the thermodynamic solubility and is considered the most reliable.[3][5]

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol)

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer

Step-by-Step Protocol:

-

Preparation: Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial. The excess solid is crucial to ensure equilibrium is reached.

-

Equilibration: Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Filter the aliquot through a 0.22 µm syringe filter to remove any remaining fine particles. This step is critical to prevent artificially high solubility readings.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC or UV-Vis spectroscopy.[6][7] A calibration curve prepared with known concentrations of the compound is required for accurate quantification.[8][9]

Caption: Workflow for the Shake-Flask Solubility Determination Method.

High-Throughput Kinetic Solubility Assay

For early-stage drug discovery, a higher throughput method is often employed.

Objective: To rapidly assess the kinetic solubility of this compound.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Aqueous buffer (e.g., PBS pH 7.4)

-

96-well plates

-

Plate reader (nephelometer or UV-Vis spectrophotometer)

Step-by-Step Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of the compound in DMSO.

-

Serial Dilution: Add the DMSO stock solution to the aqueous buffer in a 96-well plate and perform serial dilutions.

-

Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

-

Detection of Precipitation:

-

Data Analysis: The kinetic solubility is typically reported as the concentration at which precipitation is first observed.

Factors Influencing the Solubility of this compound

Several factors can significantly alter the solubility of this compound.

-

Temperature: For most solids, solubility increases with temperature. However, this relationship should be determined experimentally.

-

Solvent Polarity: The presence of polar functional groups suggests that this compound will be more soluble in polar solvents.

-

Co-solvents: The addition of organic co-solvents to an aqueous solution can either increase or decrease solubility, depending on the nature of the co-solvent and the compound.

-

Presence of Salts: The ionic strength of the solution can affect solubility through the common ion effect or salting-in/salting-out phenomena.

Conclusion and Future Directions

While specific, publicly available experimental solubility data for this compound is limited, this guide provides a robust framework for its determination and interpretation. The physicochemical properties suggest that pH will be a critical determinant of its aqueous solubility. Researchers are strongly encouraged to perform the detailed experimental protocols outlined herein to generate reliable solubility data. This data will be invaluable for guiding formulation strategies, enabling further preclinical and clinical development, and ultimately unlocking the therapeutic potential of this compound.

References

-

SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

-

ResearchGate. (2019, September). A review of methods for solubility determination in biopharmaceutical drug characterisation. Retrieved from [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

-

BioDuro. ADME Solubility Assay. Retrieved from [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

-

ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions?. Retrieved from [Link]

-

PubMed. In vitro solubility assays in drug discovery. Retrieved from [Link]

-

Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

-

ResearchGate. Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Retrieved from [Link]

-

International Journal of Pharmaceutical and Biological Science Archive. (2023, April 30). Comparative Study of UV And HPLC Methods for Estimation of Drug. Retrieved from [Link]

-

PubChem. 5-(2-Carboxy-vinyl)-pyridine-2-carboxylic acid. Retrieved from [Link]

-

CrystEngComm. (2015, February 24). Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated pKa's predict proton transfer? A case study of nine complexes. Retrieved from [Link]

-

MDPI. (2021, March 2). Multicomponent Crystalline Solid Forms of Pyridinecarboxamides and DL-2-Hydroxy-2-phenylacetic Acid. Retrieved from [Link]

-

PubChem. 5-Acetylpyridine-2-carboxylic acid. Retrieved from [Link]

-

PubMed. (2020, June). 5-Aminopyridine-2-carboxylic acid as appropriate ligand for constructing coordination polymers with luminescence, slow magnetic relaxation and anti-cancer properties. Retrieved from [Link]

-

MDPI. (2022, March 2). Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. Retrieved from [Link]

Sources

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-Aminopyridine-2-carboxylic acid as appropriate ligand for constructing coordination polymers with luminescence, slow magnetic relaxation and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Refined ADME Profiles for ATC Drug Classes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ADME evaluation in drug discovery. 2. Prediction of partition coefficient by atom-additive approach based on atom-weighted solvent accessible surface areas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] ADME Evaluation in Drug Discovery. 5. Correlation of Caco-2 Permeation with Simple Molecular Properties | Semantic Scholar [semanticscholar.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data for 5-Acetamidopyridine-2-carboxylic acid (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Acetamidopyridine-2-carboxylic acid

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science, often serving as a key building block or ligand in the synthesis of more complex molecules. Accurate and unambiguous structural confirmation is paramount for any research and development application. This guide provides a comprehensive analysis of the essential spectroscopic techniques used to characterize this molecule: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By synthesizing predicted data with established principles and data from analogous structures, this document serves as an authoritative reference for researchers, offering insights into spectral interpretation and standard experimental protocols.

Molecular Structure and Analysis

To facilitate a clear interpretation of the spectroscopic data, the atoms in this compound are systematically numbered. This numbering convention will be used for all subsequent spectral assignments.

Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For a compound with exchangeable protons like this compound, deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice, as it allows for the observation of the NH and OH protons.

¹H NMR Spectroscopy

Principle: ¹H NMR spectroscopy provides detailed information about the number of distinct proton types, their chemical environment, their relative numbers (integration), and the connectivity between neighboring protons (spin-spin coupling).

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆. Ensure the sample is fully dissolved.

-

Instrumentation: Transfer the solution to a 5 mm NMR tube. Place the tube in the NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Acquisition: Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity. Acquire the ¹H spectrum using standard parameters.

-

Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual DMSO signal (δ ≈ 2.50 ppm).

Workflow for ¹H NMR Analysis

Caption: Standard workflow for ¹H NMR spectroscopy.

Predicted ¹H NMR Data and Interpretation

The spectrum is predicted to show seven distinct signals, corresponding to the eight protons in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.5 - 14.0 | broad singlet | 1H | H -OOC | The carboxylic acid proton is highly deshielded and exchanges slowly in DMSO, appearing as a very broad signal at a low field. |

| ~10.5 | singlet | 1H | NH | The amide proton is also deshielded and appears as a sharp singlet in dry DMSO. |

| ~8.8 | d | 1H | H-6 | This proton is ortho to the nitrogen and is deshielded. It is coupled to H-4. |

| ~8.3 | dd | 1H | H-4 | This proton is coupled to both H-3 and H-6, appearing as a doublet of doublets. It is significantly deshielded by the adjacent electron-withdrawing amide group. |

| ~8.1 | d | 1H | H-3 | This proton is ortho to the electron-withdrawing carboxylic acid group, shifting it downfield. It is coupled to H-4. |

| ~2.1 | singlet | 3H | CH₃ | The methyl protons of the acetyl group are in a shielded environment and appear as a sharp singlet. Protons on carbons adjacent to carbonyls typically resonate near 2 δ.[3][4] |

¹³C NMR Spectroscopy

Principle: ¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule, providing information about their chemical environment (e.g., hybridization, attachment to electronegative atoms).

Experimental Protocol: The sample preparation and instrumentation are identical to that for ¹H NMR. A proton-decoupled pulse sequence is typically used to produce a spectrum where each unique carbon appears as a single line, simplifying interpretation.

Predicted ¹³C NMR Data and Interpretation

The molecule has 8 unique carbon atoms, and thus 8 distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~169 | C =O (Amide) | Amide carbonyl carbons are typically found in the 170-185 ppm range.[5] |

| ~166 | C =O (Acid) | Carboxylic acid carbonyl carbons are also found in the 170-185 ppm range, often slightly upfield from amide carbonyls.[5] |

| ~151 | C-2 | The pyridine carbon directly attached to the carboxylic acid group is significantly deshielded. |

| ~145 | C-6 | The pyridine carbon ortho to the ring nitrogen is characteristically deshielded, with typical values for pyridine itself being ~150 ppm.[6] |

| ~140 | C-4 | This carbon is deshielded due to its position relative to the nitrogen and the amide substituent. |

| ~138 | C-5 | The carbon bearing the acetamido group. |

| ~120 | C-3 | This carbon is expected to be the most shielded of the pyridine ring carbons. |

| ~24 | C H₃ | The methyl carbon of the acetyl group is highly shielded and appears far upfield.[5] |

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR an excellent tool for functional group identification.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal. This is essential to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Workflow for IR Analysis

Caption: Standard workflow for ATR-IR spectroscopy.

Predicted IR Data and Interpretation

The IR spectrum will be dominated by absorptions from the carboxylic acid and secondary amide functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3300 - 2500 | Broad, Strong | O-H stretch | The characteristic, very broad absorption of a hydrogen-bonded carboxylic acid O-H group.[7][8] |

| ~3350 | Medium | N-H stretch | The stretching vibration of the secondary amide N-H bond. |

| ~3100 | Weak | Aromatic C-H stretch | Aromatic C-H stretches typically appear at wavenumbers just above 3000 cm⁻¹.[7] |

| ~1710 | Strong, Sharp | C=O stretch (Acid) | The carbonyl stretch of a carboxylic acid is intense and typically occurs between 1700-1725 cm⁻¹.[8] |

| ~1680 | Strong, Sharp | C=O stretch (Amide I) | The amide I band is a strong absorption resulting from the C=O stretch of the amide group.[9] |

| ~1580 | Medium | N-H bend (Amide II) | The amide II band, arising from N-H bending and C-N stretching, is a key diagnostic for secondary amides. |

| 1600 - 1450 | Medium-Weak | C=C/C=N stretches | These absorptions are characteristic of the pyridine ring vibrations. |

| 1320 - 1210 | Strong | C-O stretch | The C-O stretching of the carboxylic acid group.[7] |

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and, through fragmentation patterns, clues about the molecule's structure. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like this one, often yielding the intact molecular ion.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the infusion capillary to generate a fine spray of charged droplets. As the solvent evaporates, gas-phase ions of the analyte are formed.

-

Data Acquisition: Acquire the mass spectrum in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes. High-resolution instruments (e.g., TOF, Orbitrap) can provide exact mass measurements.

Workflow for Mass Spectrometry Analysis

Caption: Standard workflow for ESI-Mass Spectrometry.

Predicted Mass Spectrometry Data and Interpretation

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.

| m/z (Predicted) | Ion Mode | Assignment | Rationale |

| 181.0608 | Positive | [M+H]⁺ | Protonation of the basic pyridine nitrogen is the most likely event in positive ion mode.[1] |

| 179.0462 | Negative | [M-H]⁻ | Deprotonation of the acidic carboxylic acid group is highly favorable in negative ion mode.[1][10] |

Key Fragmentation Pathways:

-

Loss of H₂O (m/z 18): A common fragmentation for carboxylic acids.

-

Loss of •COOH (m/z 45): Cleavage of the carboxylic acid group.

-

Formation of Acylium Ion: Cleavage of the amide C-N bond can lead to fragments corresponding to the acetyl group or the pyridinecarboxylic acid moiety. The formation of an acylium ion (R-CO⁺) is a common pathway for carboxylic acid derivatives.[3][4]

Conclusion

The structural identity and purity of this compound can be unequivocally confirmed through the combined application of NMR, IR, and MS. The ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework. The IR spectrum rapidly confirms the presence of the key carboxylic acid and secondary amide functional groups. Finally, high-resolution mass spectrometry validates the elemental composition and molecular weight. This guide provides the foundational spectroscopic data and interpretation necessary for researchers utilizing this important chemical compound.

References

- Royal Society of Chemistry. (n.d.). Supporting Information.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (2020). 5-Aminopyridine-2-carboxylic acid as appropriate ligand for constructing coordination polymers with luminescence, slow magnetic relaxation and anti-cancer properties. National Library of Medicine. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

- Owen, M. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. In Organic Chemistry: A Tenth Edition. Cengage.

- Royal Society of Chemistry. (n.d.). Supporting Information.

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. ACS Division of Organic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 5-(2-Carboxy-vinyl)-pyridine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

LibreTexts Chemistry. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. RSC Publishing. Retrieved from [Link]

-

ResearchGate. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Retrieved from [Link]

-

PubMed. (2021). New suitable deprotonating matrices for the analysis of carboxylic acids and some acidic compounds by matrix-assisted laser desorption/ionization mass spectrometry in negative ion mode. National Library of Medicine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. PMC. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). 12.11: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

LibreTexts Chemistry. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

Sources

- 1. PubChemLite - this compound (C8H8N2O3) [pubchemlite.lcsb.uni.lu]

- 2. echemi.com [echemi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. echemi.com [echemi.com]

- 9. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. New suitable deprotonating matrices for the analysis of carboxylic acids and some acidic compounds by matrix-assisted laser desorption/ionization mass spectrometry in negative ion mode - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of pyridine carboxylic acid derivatives

An In-Depth Technical Guide to the Biological Activity of Pyridine Carboxylic Acid Derivatives

Foreword

As a Senior Application Scientist, my experience in the field of drug discovery has repeatedly highlighted the significance of certain chemical scaffolds that serve as foundational pillars for therapeutic innovation. Among these, the pyridine carboxylic acid framework stands out for its remarkable versatility and profound biological impact. This guide is born out of a necessity to consolidate the vast and rapidly evolving research landscape surrounding these derivatives. It is not merely a compilation of data but a synthesized narrative aimed at researchers, scientists, and drug development professionals. Our goal is to move beyond simple descriptions, delving into the causality behind experimental designs, the intricacies of structure-activity relationships, and the practical methodologies required to validate these potent molecules. We will explore how the subtle interplay of a nitrogen-containing aromatic ring and a carboxylic acid moiety gives rise to a spectrum of activities, from combating infectious diseases to targeting the complex signaling cascades of cancer. This document is designed to be a trusted resource, grounded in authoritative science, to empower your research and development endeavors.